molecular formula C19H20F2N2O2 B5814558 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine

Cat. No. B5814558
M. Wt: 346.4 g/mol
InChI Key: UDGSOEQEBMJUGX-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine, also known as BDP, is a chemical compound that has been extensively studied for its potential therapeutic applications. BDP is a piperazine derivative that has been found to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.

Mechanism of Action

The exact mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine is not fully understood. However, studies have suggested that this compound may act as a partial agonist at the dopamine D2 receptor and a 5-HT1A receptor agonist. This compound has also been found to modulate the activity of various other neurotransmitters, including serotonin, norepinephrine, and glutamate. The modulation of these neurotransmitters may contribute to the therapeutic effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. Studies have demonstrated that this compound can increase the levels of various neurotransmitters, including dopamine and serotonin. This compound has also been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α. In addition, this compound has been shown to enhance neurogenesis and promote neuroplasticity.

Advantages and Limitations for Lab Experiments

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using various methods. This compound has also been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using this compound in lab experiments. One limitation is that the exact mechanism of action of this compound is not fully understood. In addition, the effects of this compound may vary depending on the experimental conditions.

Future Directions

There are several future directions for the study of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine. One direction is to further investigate the mechanism of action of this compound. This may involve studying the effects of this compound on different neurotransmitter systems and identifying the molecular targets of this compound. Another direction is to explore the potential therapeutic applications of this compound in different neurological and psychiatric disorders. Finally, further studies are needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine involves several steps, including the condensation of 3,4-difluorobenzylamine with 1-(1,3-benzodioxol-5-yl) ethanol to form the intermediate 1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl) piperazine. The intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis of this compound has been described in detail in several studies, and the compound has been synthesized using various methods.

Scientific Research Applications

1-(1,3-benzodioxol-5-ylmethyl)-4-(3,4-difluorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. Several studies have demonstrated the antipsychotic, antidepressant, and anxiolytic effects of this compound. In addition, this compound has been found to exhibit neuroprotective and anti-inflammatory properties. Studies have also shown that this compound can modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

properties

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-difluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c20-16-3-1-14(9-17(16)21)11-22-5-7-23(8-6-22)12-15-2-4-18-19(10-15)25-13-24-18/h1-4,9-10H,5-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDGSOEQEBMJUGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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